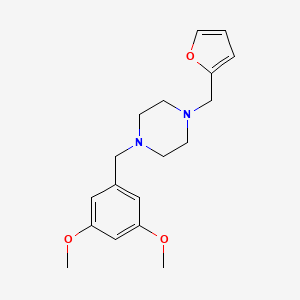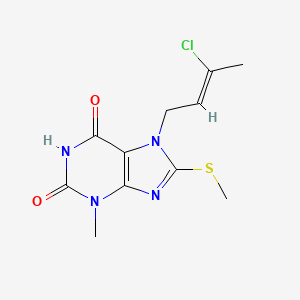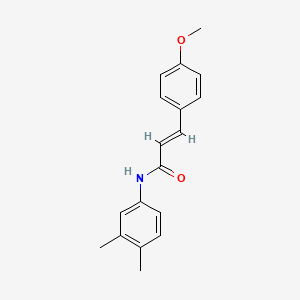
1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine, also known as 2C-B-Fly, is a synthetic psychedelic drug that belongs to the phenethylamine and benzodihydrodifuran classes. It was first synthesized in 1996 by Aaron P. Monte, and its chemical structure is similar to that of 2C-B, a well-known psychedelic drug. 2C-B-Fly has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, cognition, and perception, and its activation by 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine is thought to produce the drug's psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine are not well characterized, but it is believed to produce psychedelic effects similar to those of other phenethylamine and benzodihydrodifuran compounds. These effects may include alterations in mood, cognition, and perception, as well as changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine in lab experiments is its unique chemical structure, which may offer insights into the structure-activity relationships of other phenethylamine and benzodihydrodifuran compounds. However, one limitation of using 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine in lab experiments is its potential for abuse, which may limit its availability and increase the risk of diversion.
Orientations Futures
There are several future directions for research on 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine, including:
1. Further studies on the mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine and its potential therapeutic applications in the treatment of psychiatric disorders.
2. Investigations into the structure-activity relationships of other phenethylamine and benzodihydrodifuran compounds, with the goal of developing new drugs with improved therapeutic profiles.
3. Studies on the pharmacokinetics and pharmacodynamics of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine, including its metabolism and elimination from the body.
4. Development of new analytical methods for the detection and quantification of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine in biological samples, which may be useful for forensic and toxicological purposes.
Conclusion:
1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine is a synthetic psychedelic drug that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications. While the biochemical and physiological effects of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine are not well characterized, it is believed to produce psychedelic effects similar to those of other phenethylamine and benzodihydrodifuran compounds. Further research is needed to fully understand the mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine and its potential therapeutic applications, as well as to develop new drugs with improved therapeutic profiles.
Méthodes De Synthèse
The synthesis of 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine involves a multi-step process that includes the reaction of 3,5-dimethoxybenzaldehyde with 2-furylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 1-bromo-3-chloropropane to yield 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine.
Applications De Recherche Scientifique
1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine has been the subject of several scientific studies due to its potential therapeutic applications. One such study conducted by Nichols et al. (2002) found that 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine has a high affinity for the serotonin 5-HT2A receptor, which is known to play a role in the regulation of mood, cognition, and perception. This suggests that 1-(3,5-dimethoxybenzyl)-4-(2-furylmethyl)piperazine may have potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and PTSD.
Propriétés
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-21-17-10-15(11-18(12-17)22-2)13-19-5-7-20(8-6-19)14-16-4-3-9-23-16/h3-4,9-12H,5-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDDASNOGQLURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxybenzyl)-4-(furan-2-ylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)


![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)
![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)

![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)


![N-(4-fluorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5852413.png)
